molecular formula C12H16BrIN2 B14596041 3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 61592-25-4

3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14596041
CAS No.: 61592-25-4
M. Wt: 395.08 g/mol
InChI Key: PSJZAYKAPZNMEK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic organic compound It features a pyrazolium core substituted with a bromophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-bromoacetophenone with trimethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolium ring. The final iodide salt is obtained by treating the pyrazolium compound with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolium salts, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolium core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Properties

CAS No.

61592-25-4

Molecular Formula

C12H16BrIN2

Molecular Weight

395.08 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C12H15BrN2.HI/c1-9-8-12(15(3)14(9)2)10-4-6-11(13)7-5-10;/h4-8,12H,1-3H3;1H

InChI Key

PSJZAYKAPZNMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)Br.[I-]

Origin of Product

United States

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